molecular formula C22H22N2O4 B15205613 methyl 5-(3,4-dimethylphenyl)-2-methyl-1-(4-methyl-2-nitrophenyl)-1H-pyrrole-3-carboxylate

methyl 5-(3,4-dimethylphenyl)-2-methyl-1-(4-methyl-2-nitrophenyl)-1H-pyrrole-3-carboxylate

Cat. No.: B15205613
M. Wt: 378.4 g/mol
InChI Key: XZJVTHSPSYVQIY-UHFFFAOYSA-N
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Description

Methyl 5-(3,4-dimethylphenyl)-2-methyl-1-(4-methyl-2-nitrophenyl)-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

The synthesis of methyl 5-(3,4-dimethylphenyl)-2-methyl-1-(4-methyl-2-nitrophenyl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the methyl, dimethylphenyl, and nitrophenyl groups. Common reagents used in these reactions include methyl iodide, dimethylbenzene, and nitrobenzene derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 5-(3,4-dimethylphenyl)-2-methyl-1-(4-methyl-2-nitrophenyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 5-(3,4-dimethylphenyl)-2-methyl-1-(4-methyl-2-nitrophenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 5-(3,4-dimethylphenyl)-2-methyl-1-(4-methyl-2-nitrophenyl)-1H-pyrrole-3-carboxylate can be compared to other similar compounds, such as:

    4-Methyl-2-nitroaniline: This compound shares the nitro and methyl groups but lacks the pyrrole ring and additional aromatic substituents.

    Phenyl isocyanate: While structurally different, it shares some reactivity characteristics with the target compound.

    Cyclic vinyl sulfone compounds: These compounds have different functional groups but can be used in similar applications, such as enzyme inhibition and drug development.

Properties

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

methyl 5-(3,4-dimethylphenyl)-2-methyl-1-(4-methyl-2-nitrophenyl)pyrrole-3-carboxylate

InChI

InChI=1S/C22H22N2O4/c1-13-6-9-19(21(10-13)24(26)27)23-16(4)18(22(25)28-5)12-20(23)17-8-7-14(2)15(3)11-17/h6-12H,1-5H3

InChI Key

XZJVTHSPSYVQIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(C=C2C3=CC(=C(C=C3)C)C)C(=O)OC)C)[N+](=O)[O-]

Origin of Product

United States

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